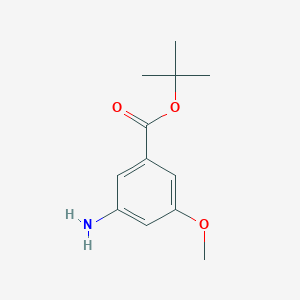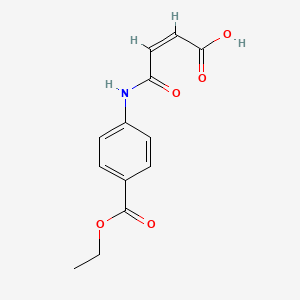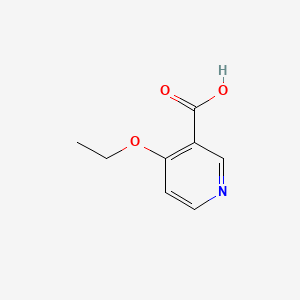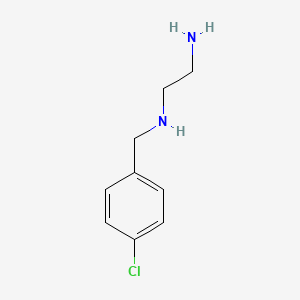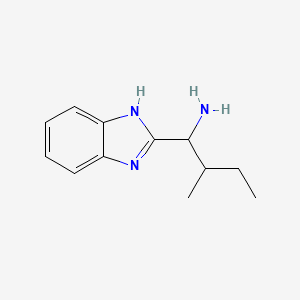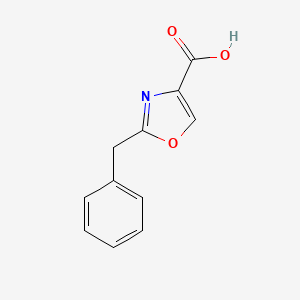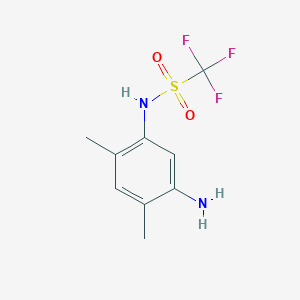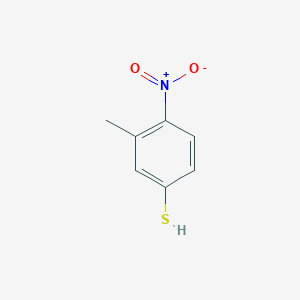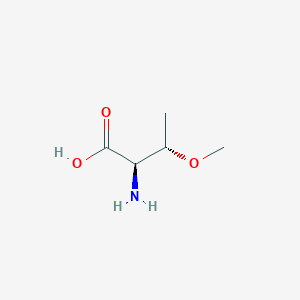
O-methyl-d-threonine
Overview
Description
O-methyl-d-threonine is a derivative of the amino acid threonine, where a methyl group is attached to the oxygen atom of the hydroxyl group. This compound has the molecular formula C5H11NO3 and is known for its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-methyl-d-threonine can be synthesized through various methods. One common approach involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Another method involves the esterification of D-allothreonine followed by intramolecular cyclization and ring opening to obtain D-threonine .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts such as threonine aldolases, which offer high stereoselectivity and mild reaction conditions. These enzymes are isolated from various bacterial and fungal species and are used to catalyze the synthesis of β-hydroxy-α-amino acids .
Chemical Reactions Analysis
Types of Reactions: O-methyl-d-threonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The hydroxyl side-chain can undergo O-linked glycosylation and phosphorylation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include threonine kinases for phosphorylation and various aldehydes for aldol reactions . The conditions for these reactions typically involve mild temperatures and neutral pH to maintain the integrity of the amino acid structure.
Major Products Formed: The major products formed from the reactions of this compound include phosphorylated derivatives and glycosylated compounds. These products are important in various biochemical pathways and have significant biological functions .
Scientific Research Applications
O-methyl-d-threonine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals and fine chemicals . In biology, it is studied for its role in protein synthesis and metabolic pathways . In medicine, it is explored for its potential therapeutic effects and its role in the biosynthesis of essential amino acids . In industry, it is used in the production of chiral additives and reagents .
Mechanism of Action
The mechanism of action of O-methyl-d-threonine involves its incorporation into metabolic pathways where it interferes with the biosynthesis of threonine and methionine . This interference leads to growth inhibition in certain bacterial species, making it a potential antimicrobial agent . The molecular targets and pathways involved include threonine dehydrogenase and threonine kinase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-methyl-d-threonine include O-methyl-dl-threonine and O-methyl-dl-serine . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: this compound is unique due to its specific methylation at the hydroxyl group, which alters its chemical properties and biological activity.
Properties
IUPAC Name |
(2R,3S)-2-amino-3-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCWLJLGIAUCCL-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



